molecular formula C9H10F2O3 B12855630 (2,4-Difluoro-3,5-dimethoxyphenyl)methanol

(2,4-Difluoro-3,5-dimethoxyphenyl)methanol

Cat. No.: B12855630
M. Wt: 204.17 g/mol
InChI Key: CUIGLFQCESWXKD-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H10F2O3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol typically involves the reduction of the corresponding ester or aldehyde. One common method is the reduction of methyl 2,4-difluoro-3,5-dimethoxybenzoate using lithium borohydride in tetrahydrofuran (THF) at room temperature. The reaction is carried out over several days with periodic addition of the reducing agent to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-3,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: 2,4-Difluoro-3,5-dimethoxybenzaldehyde or 2,4-difluoro-3,5-dimethoxybenzoic acid.

    Reduction: 2,4-Difluoro-3,5-dimethoxyphenylmethane.

    Substitution: Products depend on the nucleophile used, such as 2,4-diamino-3,5-dimethoxyphenylmethanol when using an amine.

Scientific Research Applications

(2,4-Difluoro-3,5-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain biological targets, while the methoxy groups may influence the compound’s solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Similar structure but with fluorine atoms at the 2 and 6 positions.

    (3,5-Dimethoxyphenyl)methanol: Lacks fluorine atoms, which may result in different chemical and biological properties.

    (2,4-Dimethoxyphenyl)methanol: Lacks fluorine atoms and has methoxy groups at different positions.

Uniqueness

(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is unique due to the specific positioning of its fluorine and methoxy groups, which can significantly influence its reactivity and interactions with biological targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

(2,4-difluoro-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H10F2O3/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3,12H,4H2,1-2H3

InChI Key

CUIGLFQCESWXKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CO)F)OC)F

Origin of Product

United States

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